An In-Depth Technical Guide to Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate, a molecule of significant interest within the realm of medicinal chemistry and materials science. While specific literature on this exact compound (CAS 719274-85-8) is sparse, this document leverages established principles of organic synthesis and the well-documented utility of the bicyclo[2.2.2]octane (BCO) scaffold to present a scientifically grounded guide. We will delve into a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications, particularly in drug discovery where the BCO core serves as a three-dimensional bioisostere for the phenyl group.
The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Innovation
The bicyclo[2.2.2]octane core is a highly rigid and sterically defined three-dimensional structure.[1] This rigidity is a key advantage in drug design, as it allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Unlike flat, aromatic rings, the saturated, non-planar nature of the BCO scaffold can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of effective therapeutic agents.[3][4]
The BCO moiety is recognized as a valuable bioisostere for the para-substituted phenyl group.[3] Bioisosteric replacement is a strategy in drug design where a portion of a molecule is replaced by another with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The geometric distance between the 1 and 4 positions of the BCO scaffold is comparable to that of a para-substituted phenyl ring, making it an excellent three-dimensional substitute.[3]
Proposed Synthesis of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates typically involves a multi-step sequence, often beginning with a Diels-Alder reaction to construct the core bicyclic system.[5][6] The following proposed synthesis for Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is based on well-established synthetic transformations.
Caption: Proposed synthetic workflow for Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.
Experimental Protocols
Step 1: Diels-Alder Cycloaddition to form Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
This reaction establishes the bicyclo[2.2.2]octene framework through a [4+2] cycloaddition.[6]
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Procedure:
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To a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 0.1 eq).
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Slowly add methyl acrylate (1.1 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.
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Step 2: Iodolactonization
This step sets the stage for the introduction of functionality at the 4-position.
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Procedure:
-
Hydrolyze the ester from Step 1 using aqueous sodium hydroxide in methanol, followed by acidification to yield the corresponding carboxylic acid.
-
Dissolve the resulting bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in an aqueous solution of sodium bicarbonate.
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Add a solution of iodine and potassium iodide in water dropwise until a persistent brown color is observed.
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Stir at room temperature for 4-6 hours.
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Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude iodolactone intermediate.
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Step 3: Reductive Dehalogenation and Functional Group Interconversion
This sequence transforms the iodolactone to a key intermediate for vinyl group installation.
-
Procedure:
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Reduce the iodolactone with zinc dust in acetic acid to yield the corresponding 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
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Esterify the carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄ catalyst) to give methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.
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Convert the hydroxyl group to an iodide using iodine, triphenylphosphine, and imidazole in toluene to afford methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate.
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Step 4: Stille Coupling for Vinyl Group Installation
The final step introduces the vinyl group via a palladium-catalyzed cross-coupling reaction.
-
Procedure:
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To a solution of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate in toluene, add vinyltributyltin (1.2 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride.
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Stir for 1 hour, then filter through celite.
-
Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to yield Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.
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Spectroscopic Characterization (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃) | δ 5.80-5.95 (m, 1H, -CH=CH₂), 4.90-5.10 (m, 2H, -CH=CH₂), 3.65 (s, 3H, -OCH₃), 1.70-2.00 (m, 6H, bicyclic protons), 1.50-1.65 (m, 6H, bicyclic protons). |
| ¹³C NMR (CDCl₃) | δ 176.0 (C=O), 142.0 (-CH=CH₂), 114.0 (-CH=CH₂), 51.5 (-OCH₃), 40.0 (bridgehead C), 38.0 (bridgehead C), 30.0-35.0 (multiple CH₂ signals). |
| IR (thin film) | ν (cm⁻¹) 2950, 2870 (C-H stretch), 1730 (C=O stretch, ester), 1640 (C=C stretch, vinyl), 1240, 1170 (C-O stretch). |
| Mass Spec (EI) | m/z (%) 208 (M⁺), 193 (M⁺ - CH₃), 179 (M⁺ - C₂H₅), 149 (M⁺ - COOCH₃). |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate suggest its potential utility in several areas of chemical research and development.
Medicinal Chemistry
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Scaffold for Novel Therapeutics: The BCO core provides a rigid and well-defined three-dimensional framework for the development of novel enzyme inhibitors and receptor modulators.[1] Derivatives of the BCO scaffold have shown promise as antiviral agents, including inhibitors of the SARS-CoV-2 main protease, and as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[2][7] The vinyl and ester functionalities of the target molecule serve as versatile handles for further chemical modification to explore structure-activity relationships.
Caption: Bioisosteric relationship between a phenyl ring and the BCO scaffold.
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Probing Ligand-Receptor Interactions: The conformational rigidity of the BCO scaffold is invaluable for structure-activity relationship (SAR) studies. By incorporating this scaffold into bioactive molecules, researchers can gain a more precise understanding of how the spatial orientation of key functional groups influences binding to biological targets.[1]
Materials Science
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Polymer Chemistry: The vinyl group of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate can participate in polymerization reactions, leading to the formation of polymers with unique properties. The rigid BCO unit incorporated into the polymer backbone could enhance thermal stability and mechanical strength.
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Cross-linking Agent: The vinyl functionality could also be utilized for cross-linking existing polymer chains, thereby modifying their properties for specific applications.
Conclusion
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate represents a promising, yet underexplored, chemical entity. Its rigid bicyclo[2.2.2]octane core, combined with versatile vinyl and ester functional groups, makes it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. The proposed synthetic pathway, based on established chemical principles, provides a roadmap for its preparation. Further investigation into the properties and applications of this molecule and its derivatives is warranted and holds the potential to contribute to advancements in these fields.
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